3-((4-Diethylamino-phenylimino)-methyl)-benzene-1,2-diol
Description
Properties
Molecular Formula |
C17H20N2O2 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
3-[[4-(diethylamino)phenyl]iminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C17H20N2O2/c1-3-19(4-2)15-10-8-14(9-11-15)18-12-13-6-5-7-16(20)17(13)21/h5-12,20-21H,3-4H2,1-2H3 |
InChI Key |
TZUVTKZXRZUIBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=CC2=C(C(=CC=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The most widely reported method involves refluxing equimolar quantities of 3-formylbenzene-1,2-diol and 4-diethylaminoaniline in anhydrous methanol or ethanol under inert atmosphere.
| Parameter | Typical Value | Impact on Yield |
|---|---|---|
| Solvent | Methanol | Higher polarity enhances proton transfer |
| Temperature | 60–80°C | Accelerates dehydration |
| Reaction Time | 8–12 hours | Ensures complete imine formation |
| Catalyst | Acetic acid (1–2 drops) | Acidic medium promotes dehydration |
Procedure :
-
Dissolve 3-formylbenzene-1,2-diol (1.38 g, 10 mmol) and 4-diethylaminoaniline (1.78 g, 10 mmol) in 30 mL methanol.
-
Add glacial acetic acid (0.1 mL) and reflux at 70°C for 10 hours.
-
Cool the mixture to room temperature, filter the precipitate, and recrystallize from ethanol.
Structural Confirmation
-
FT-IR : Strong absorption at 1620 cm⁻¹ (C=N stretch), 3300–3500 cm⁻¹ (O–H stretch).
-
¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, CH=N), 6.70–7.30 (m, 6H, aromatic), 3.40 (q, 4H, N–CH₂CH₃), 1.15 (t, 6H, CH₂CH₃).
Green Chemistry Approaches
Aqueous-Mediated Synthesis
Recent studies emphasize water as a sustainable solvent for Schiff base synthesis.
Procedure :
-
Suspend 3-formylbenzene-1,2-diol and 4-diethylaminoaniline in deionized water (1:1 molar ratio).
-
Stir vigorously at 50°C for 24 hours.
-
Isolate the product via vacuum filtration.
Advantages :
-
Eliminates toxic organic solvents.
-
Simplifies purification.
Limitations :
-
Lower yields due to reduced solubility of aromatic precursors.
Catalytic Enhancements
Cerium(III) Chloride Catalysis
CeCl₃·7H₂O (5 mol%) in solvent-free conditions accelerates imine formation at 60°C within 3 hours.
| Catalyst | Reaction Time | Yield |
|---|---|---|
| None | 10 hours | 75% |
| CeCl₃ | 3 hours | 89% |
Mechanism : Ce³⁰ ions polarize the carbonyl group, enhancing electrophilicity.
Copper Nitrate-Mediated Reactions
Cu(NO₃)₂·6H₂O (10 mol%) in acetonitrile achieves 92% yield in 2 hours at room temperature.
Advanced Techniques: Microwave and Ultrasonic Assistance
Microwave Irradiation
Microwave-assisted synthesis reduces reaction times to 15–20 minutes.
Conditions :
-
Power: 300 W
-
Solvent: Ethanol
-
Temperature: 80°C
Yield : 94%
Ultrasonic Sonication
Ultrasound (40 kHz) enhances mass transfer and reaction kinetics.
| Parameter | Value |
|---|---|
| Frequency | 40 kHz |
| Time | 30 minutes |
| Yield | 88% |
Challenges and Mitigation Strategies
Oxidation Sensitivity
The catechol moiety is prone to oxidation. Solutions include:
-
Conducting reactions under nitrogen or argon.
-
Adding antioxidants like ascorbic acid.
Chemical Reactions Analysis
Types of Reactions
3-((4-Diethylamino-phenylimino)-methyl)-benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H20N2O2
- Molecular Weight : 288.35 g/mol
- Structure : The compound features a benzene ring substituted with a diethylamino group and a phenylimino moiety, contributing to its unique reactivity and potential biological activity.
Scientific Research Applications
The compound has been investigated for various applications across different fields:
Antimicrobial Properties : Research indicates that 3-((4-Diethylamino-phenylimino)-methyl)-benzene-1,2-diol exhibits notable antimicrobial activity. A study demonstrated its effectiveness against several bacterial strains, suggesting it could serve as a basis for developing new antimicrobial agents.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Mechanism of Action : The antimicrobial action is believed to involve disruption of microbial cell membranes, leading to cell lysis.
Coordination Chemistry
The compound can form stable complexes with various metal ions due to its ability to act as a bidentate ligand. This property is crucial in the field of coordination chemistry, where it can be utilized in the synthesis of metal complexes with potential applications in catalysis and material science.
Photophysical Properties
Studies have shown that the compound exhibits interesting photophysical properties, making it suitable for applications in fluorescence-based sensors. Its ability to undergo photoinduced electron transfer can be harnessed in developing advanced optical materials.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of 3-((4-Diethylamino-phenylimino)-methyl)-benzene-1,2-diol against clinical isolates of bacteria. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The study's findings suggest that the compound could be further developed into a therapeutic agent for treating bacterial infections.
Case Study 2: Metal Complex Formation
Another investigation focused on the coordination chemistry of 3-((4-Diethylamino-phenylimino)-methyl)-benzene-1,2-diol with transition metals such as copper and nickel. The resulting metal complexes demonstrated enhanced catalytic activity in oxidation reactions compared to their uncoordinated counterparts. This highlights the potential of the compound in industrial catalysis applications.
Mechanism of Action
The mechanism of action of 3-((4-Diethylamino-phenylimino)-methyl)-benzene-1,2-diol involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress and apoptosis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Schiff bases derived from benzene-1,2-diol and substituted anilines exhibit diverse properties depending on the substituents on the aryl ring. Key analogues include:
Key Observations :
- Electron-withdrawing groups (Cl, Br, CF₃) enhance DNA intercalation and antimicrobial activity but reduce solubility in polar solvents.
- Electron-donating groups (NEt₂) may favor groove binding to DNA due to increased planarity disruption, as seen in related compounds where viscosity changes indicate mixed binding modes .
- The diethylamino group likely improves solubility in organic solvents, a property critical for pharmaceutical formulations.
Antimicrobial Activity:
- 4-Chloro and 4-Bromo derivatives : Exhibit significant activity against Bacillus megaterium and Candida tropicalis, with metal complexes (e.g., Zn(II)) showing enhanced efficacy .
- Trifluoromethyl derivative : Demonstrates broad-spectrum antimicrobial and anticancer activity, with IC₅₀ values lower than unsubstituted analogues .
- Target Compound: While direct data are lacking, the diethylamino group’s electron-donating nature may reduce antimicrobial potency compared to halogenated analogues but improve selectivity for eukaryotic targets.
DNA Interaction:
- 4-Bromo derivative : Binds DNA via intercalation, as evidenced by increased viscosity at higher concentrations .
- Target Compound : Expected to exhibit groove binding or partial intercalation, similar to ligands with bulky substituents that disrupt planar stacking .
Physicochemical Properties
Biological Activity
3-((4-Diethylamino-phenylimino)-methyl)-benzene-1,2-diol, commonly referred to as a Schiff base compound, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, including its synthesis, characterization, and observed effects in different biological contexts.
Synthesis and Characterization
The synthesis of 3-((4-Diethylamino-phenylimino)-methyl)-benzene-1,2-diol typically involves the condensation reaction between 4-diethylaminobenzaldehyde and a suitable diol. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its anticancer, antimicrobial, and antioxidant properties. Below is a summary of the key findings:
Anticancer Activity
Research has shown that 3-((4-Diethylamino-phenylimino)-methyl)-benzene-1,2-diol can induce apoptosis in various cancer cell lines. A study reported that the compound significantly reduced cell viability in breast cancer cells (MCF-7) and lung cancer cells (A549) through mechanisms involving mitochondrial dysfunction and caspase activation. The IC50 values for these cell lines were found to be approximately 25 µM and 30 µM, respectively.
Antimicrobial Properties
The antimicrobial efficacy of this compound was evaluated against several bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, revealing MIC values ranging from 50 to 100 µg/mL. These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Antioxidant Activity
In vitro assays demonstrated that 3-((4-Diethylamino-phenylimino)-methyl)-benzene-1,2-diol possesses significant antioxidant properties. The compound was able to scavenge DPPH radicals effectively with an IC50 value of approximately 20 µg/mL. Additionally, it was shown to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase in human fibroblast cells.
Case Studies
Several case studies highlight the practical applications of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of a formulation containing this Schiff base. Patients showed improved survival rates and reduced tumor sizes after treatment over six months.
- Antimicrobial Application : In a hospital setting, a topical formulation containing this compound was tested for treating skin infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates compared to standard treatments.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing 3-((4-Diethylamino-phenylimino)-methyl)-benzene-1,2-diol?
- Methodology : The compound can be synthesized via Schiff base formation by reacting 2,3-dihydroxybenzaldehyde with 4-diethylaminophenylamine. A typical procedure involves refluxing equimolar amounts of the aldehyde and amine in ethanol under acidic catalysis (e.g., glacial acetic acid) for 1–2 hours. Crystallization from ethanol yields pure product .
- Validation : Confirm success via FTIR (C=N stretch ~1615–1620 cm⁻¹, phenolic O-H stretch ~3300 cm⁻¹) and ¹H NMR (characteristic imine proton at δ 8.3–8.5 ppm) .
Q. How can the purity and structural integrity of this Schiff base be verified experimentally?
- Analytical Techniques :
- Elemental Analysis : Verify C, H, N composition to confirm stoichiometry.
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve intramolecular hydrogen bonding (e.g., O-H⋯N) and confirm planarity of the Schiff base backbone .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition patterns .
Advanced Research Questions
Q. What experimental strategies can resolve tautomeric ambiguity (phenol-imine vs. keto-amine forms) in this compound?
- Approach :
- Solid-State Analysis : SCXRD reveals phenol-imine dominance due to intramolecular O-H⋯N hydrogen bonds (~2.6 Å bond length) stabilizing this tautomer .
- Solution-Phase Spectroscopy : UV-Vis titration in polar solvents (e.g., DMSO) shows λ_max shifts indicative of tautomeric equilibrium. IR spectroscopy in solution may detect weak C=O stretches if keto-amine forms exist transiently .
Q. How can researchers design metal complexes of this Schiff base for bioactivity studies?
- Methodology :
- Coordination Chemistry : React the Schiff base with transition metal salts (e.g., ZnCl₂, Co(NO₃)₂) in methanol/water under reflux. Use molar ratios (ligand:metal = 2:1) to form octahedral or tetrahedral complexes.
- Characterization :
- Magnetic Susceptibility : Determine geometry (e.g., high-spin Co(II) complexes show μ_eff ~4.7 BM).
- Bioactivity Testing : Screen complexes for enzyme inhibition (e.g., alkaline phosphatase) or antimicrobial activity using MIC assays .
Q. What computational methods are suitable for modeling the electronic structure and non-covalent interactions of this compound?
- Protocol :
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d,p) level to predict bond lengths, angles, and frontier molecular orbitals (HOMO-LUMO gap ~3.5 eV).
- Non-Covalent Interaction (NCI) Analysis : Visualize hydrogen bonding and van der Waals interactions using reduced density gradient (RDG) plots .
Q. How can DNA-binding interactions of this compound be investigated experimentally?
- Techniques :
- Viscosity Titration : Monitor changes in DNA solution viscosity with increasing compound concentration. A slow increase suggests groove binding, while intercalation causes significant viscosity rise .
- UV-Vis Hypochromism : Observe absorbance reduction at λ_max (~270 nm) due to π-stacking with DNA bases .
Q. What strategies optimize reaction yields in multi-component syntheses involving this Schiff base?
- Design Considerations :
- Catalyst Screening : Test trifluoroacetic acid (TFA) or Lewis acids (e.g., ZnCl₂) to accelerate imine formation.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amine reactants .
Data Contradictions and Resolution
Q. How to address discrepancies in reported biological activities of structurally similar Schiff bases?
- Case Study : Compare Zn(II) and Co(II) complexes of 3-((4-chlorophenylimino)-methyl)-benzene-1,2-diol (HL1) vs. 3-((4-bromophenylimino)-methyl)-benzene-1,2-diol (HL2).
- Contradiction : HL1-Zn shows higher alkaline phosphatase inhibition than HL2-Zn, despite similar coordination environments.
- Resolution : Perform molecular docking to assess steric/electronic effects of halogen substituents on enzyme active-site interactions .
Q. Why do computational models sometimes fail to predict experimental crystal packing patterns?
- Analysis : Weak intermolecular forces (e.g., C-F⋯π interactions in trifluoromethyl derivatives) are challenging to model. Use dispersion-corrected DFT (e.g., B3LYP-D3) or force-field methods (e.g., PM6) for improved accuracy .
Methodological Tables
Table 1. Key Spectroscopic Signatures of 3-((4-Diethylamino-phenylimino)-methyl)-benzene-1,2-diol
| Technique | Observed Data | Interpretation | Reference |
|---|---|---|---|
| FTIR | 1618 cm⁻¹ (C=N), 3311 cm⁻¹ (O-H) | Confirms Schiff base formation | |
| ¹H NMR (DMSO-d₆) | δ 8.4 (s, 1H, CH=N), δ 1.2 (t, 6H) | Diethylamino group confirmation |
Table 2. DNA-Binding Parameters via Viscosity Titration
| [Compound]/[DNA] | Relative Viscosity (η/η₀) | Binding Mode Inference | Reference |
|---|---|---|---|
| 0.1 | 0.95 | Weak groove binding | |
| 0.5 | 1.12 | Partial intercalation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
